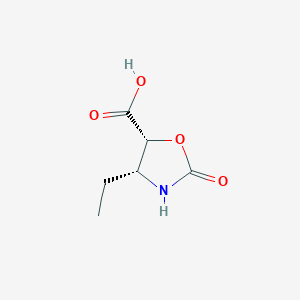![molecular formula C17H18N2O4S B1170873 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B1170873.png)
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by further functionalization to introduce the methoxy group and the cyclohexene carboxylic acid moiety. Reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes like microwave irradiation .
Análisis De Reacciones Químicas
Types of Reactions
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzothiazole ring or the cyclohexene moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized benzothiazole derivatives .
Aplicaciones Científicas De Investigación
6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific biological context and the target enzyme .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the methoxy and cyclohexene carboxylic acid groups.
6-Methoxy-1,3-benzothiazole-2-amine: Similar structure but without the cyclohexene carboxylic acid moiety.
Uniqueness
What sets 6-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid apart is its combination of functional groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O4S |
|---|---|
Peso molecular |
346.401 |
Nombre IUPAC |
6-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-9-3-5-11(16(21)22)12(7-9)15(20)19-17-18-13-6-4-10(23-2)8-14(13)24-17/h3-4,6,8,11-12H,5,7H2,1-2H3,(H,21,22)(H,18,19,20) |
Clave InChI |
OUMCKLLKLDUBLJ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(C(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[5-amino-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170800.png)
![N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide](/img/structure/B1170801.png)
![N-[3-(acetylamino)-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B1170803.png)

